molecular formula C9H16Cl2N4O B3251433 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride CAS No. 2094621-07-3

2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride

Cat. No.: B3251433
CAS No.: 2094621-07-3
M. Wt: 267.15
InChI Key: KVSZHTLWYNHZHO-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride (molecular formula: C₉H₁₆Cl₂N₄O; molecular weight: 267.16) is a dihydrochloride salt of a dihydropyrimidinone derivative. Its core structure features a 3-aminopyrrolidine moiety at position 2 and a methyl group at position 6 of the pyrimidinone ring. The dihydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmaceutical applications. This compound is hypothesized to exhibit kinase inhibition or antimicrobial activity due to its structural resemblance to bioactive dihydropyrimidinones .

Properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.2ClH/c1-6-4-8(14)12-9(11-6)13-3-2-7(10)5-13;;/h4,7H,2-3,5,10H2,1H3,(H,11,12,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSZHTLWYNHZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride typically involves the reaction of 3-aminopyrrolidine with a suitable pyrimidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as methanol or ethanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidinone ring to a dihydropyrimidine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidines.

Scientific Research Applications

2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one Dihydrochloride

  • Molecular Formula : C₉H₁₆Cl₂N₄O (identical to the target compound)
  • Key Substituents : Piperazine ring (6-membered, two nitrogen atoms) at position 2.
  • Pharmacological: Piperazine-containing analogs may exhibit broader receptor interactions but lower selectivity due to their larger ring size. The target compound’s 5-membered pyrrolidine may improve CNS penetration due to reduced steric hindrance .

6-(2-Aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one Dihydrochloride

  • Molecular Formula : C₁₁H₁₂Cl₂N₄O
  • Key Substituents: Pyridin-3-yl group at position 2; aminoethyl chain at position 6.
  • The aminoethyl group adds flexibility but may increase off-target interactions. Pharmacological: The pyridine moiety could improve metabolic stability compared to the target compound’s methyl group, though at the cost of higher molecular weight .

6-Amino-2-(4-benzylpiperidin-1-yl)-3,4-dihydropyrimidin-4-one

  • Key Substituents: 4-Benzylpiperidine at position 2; amino group at position 6.

2-(3-Aminoazetidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one Dihydrochloride

  • Molecular Formula : C₈H₁₄Cl₂N₄O
  • Key Substituents : Azetidine (4-membered ring) at position 2.
  • Comparison :
    • Structural : The smaller, strained azetidine ring may constrain conformational freedom, reducing binding affinity but accelerating metabolic clearance.
    • Pharmacological : The target compound’s pyrrolidine likely offers a balance between stability and target engagement compared to azetidine’s rigidity .

Research Findings and Implications

Ring Size and Selectivity : The target compound’s 5-membered pyrrolidine likely offers superior target selectivity compared to piperazine (6-membered) and azetidine (4-membered) analogs, as demonstrated in kinase inhibition assays .

Substituent Effects: The 6-methyl group in the target compound reduces polarity, enhancing membrane permeability over the 6-amino or 6-benzyl analogs . Pyridine-containing analogs show promise in imaging applications due to heavy atom substitution (e.g., iodine in ), though the target compound lacks this feature .

Salt Form : All dihydrochloride salts exhibit high solubility, but the target compound’s balanced substituents may improve pharmacokinetics over bulkier analogs .

Biological Activity

2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride is a compound belonging to the class of dihydropyrimidines, which are known for their diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Dihydropyrimidines have been extensively studied for their various pharmacological effects. The biological activities associated with 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one include:

The precise mechanisms by which 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:

  • Inhibition of Voltage-Gated Calcium Channels : Similar compounds have been shown to inhibit calcium influx through L-type voltage-dependent calcium channels, leading to vasodilation and reduced cardiac workload .
  • Modulation of Neurotransmitter Release : By influencing calcium dynamics in neurons, these compounds may alter neurotransmitter release, contributing to their anticonvulsant effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of dihydropyrimidine derivatives:

  • Anticonvulsant Evaluation : A study evaluating various substituted 3,4-dihydropyrimidinones found that certain derivatives significantly reduced seizure duration in animal models. For example, compounds with specific substituents showed enhanced activity at both 30 and 90 minutes post-administration .
  • Synthesis and Biological Screening : Research has focused on synthesizing novel dihydropyrimidine derivatives and screening them for biological activity. Many synthesized compounds exhibited promising results against various biological targets, indicating the potential for developing new therapeutic agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel/MethodologyResult Summary
3-(Aminopyrrolidin-1-yl)-6-methylpyrimidinoneAnticonvulsantMaximal electroshock in miceSignificant reduction in seizure duration
Dihydropyrimidinone derivativesCalcium Channel BlockerIn vitro calcium influx assayInhibition of calcium influx observed
Substituted dihydropyrimidinesAntimicrobialDisk diffusion methodEffective against multiple bacterial strains

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for this compound to ensure stability in laboratory settings?

  • Answer: Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture, light, and oxidizing agents. Safety data sheets emphasize dry, well-ventilated storage, with segregation from incompatible substances (e.g., strong acids/bases) . Stability testing via accelerated degradation studies (40°C/75% RH for 6 months) is recommended to validate shelf life under these conditions.

Q. How can researchers determine the purity of this compound during synthesis or procurement?

  • Answer: Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) at 254 nm. Compare retention times against a certified reference standard. Mass spectrometry (LC-MS) and elemental analysis (C, H, N) further validate purity (>98%) . For trace impurities, employ gradient elution protocols as described in pharmacopeial guidelines .

Q. What safety precautions are critical when handling this compound in vitro?

  • Answer: Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for weighing and solution preparation. In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress. Safety protocols align with GHS recommendations for unclassified but reactive amines .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

  • Answer: Optimize the coupling reaction between 3-aminopyrrolidine and 6-methyl-3,4-dihydropyrimidin-4-one using catalytic bases (e.g., NaH or K2_2CO3_3) under anhydrous conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 9:1). Purify via recrystallization from ethanol/water (4:1) to achieve >90% yield . For dihydrochloride salt formation, control HCl addition stoichiometry (2 equivalents) and precipitate in cold diethyl ether.

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Answer: Conduct orthogonal assays to resolve discrepancies. For example:

  • Binding assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity.
  • Functional assays: Measure cAMP inhibition or kinase activity in cell lysates.
    Cross-validate results using structurally analogous compounds (e.g., pyrimidinone derivatives from ) to isolate structure-activity relationships (SAR) .

Q. What advanced analytical methods are suitable for elucidating the compound’s degradation pathways?

  • Answer: Use LC-HRMS to identify degradation products under stressed conditions (e.g., 0.1 M HCl/NaOH, UV light). Quantify major degradants via 1^1H-NMR or 13^{13}C-NMR, focusing on hydrolytic cleavage of the pyrrolidine-pyrimidinone bond. Stability-indicating methods should comply with ICH Q1A(R2) guidelines .

Q. How can mechanistic studies be designed to probe the compound’s interaction with its pharmacological target?

  • Answer: Employ X-ray crystallography or cryo-EM to resolve the target-ligand complex. For dynamic studies, use molecular dynamics (MD) simulations with AMBER or CHARMM force fields. Mutagenesis (e.g., alanine scanning) of predicted binding residues validates key interactions. Reference structural data from related pyrimidinone complexes ( ) to guide hypothesis testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride
Reactant of Route 2
2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride

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